molecular formula C14H9BrN2S B022766 2-(4-bromophenyl)quinazoline-4(3H)-thione CAS No. 100527-50-2

2-(4-bromophenyl)quinazoline-4(3H)-thione

Cat. No. B022766
M. Wt: 317.21 g/mol
InChI Key: MKWVNTQJXOEFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including those substituted with bromophenyl groups, typically involves multistep chemical processes. These processes may include the acylation of aminoquinazoline with unsaturated acid chlorides or mixed anhydrides, followed by subsequent modifications to introduce specific functional groups or substituents that enhance the compound's biological properties or solubility (Tsou et al., 2001). Another approach involves the alkylation of quinazoline-4(3H)-thione with bromoalkenes, leading to various substituted quinazolines (Bakhteeva et al., 2019).

Molecular Structure Analysis

Quinazoline derivatives, including 2-(4-bromophenyl)quinazoline-4(3H)-thione, often exhibit planar molecular structures. The quinazoline unit's planarity and the orientation of substituents, such as the bromophenyl group, play a crucial role in the compound's chemical behavior and interaction with biological targets. For example, the dihedral angle between the quinazoline ring system and the bromophenyl ring can influence the molecule's binding affinity and selectivity towards certain receptors or enzymes (Srinivasan et al., 2011).

Chemical Reactions and Properties

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other compounds through hydrogen bonding or π-π interactions. These reactions can lead to the formation of new compounds with different biological activities or physicochemical properties. For instance, the bromine atom in the bromophenyl group can participate in electrophilic aromatic substitution reactions, enabling the synthesis of further functionalized quinazoline derivatives (Xu et al., 2016).

Scientific Research Applications

  • Medicinal Chemistry

    • Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .
    • They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
    • Various substituted quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
  • Anticancer Activity

    • A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
    • Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
    • Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
  • Antidiabetic Activity

    • Different quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were designed and synthesized to develop α-glucosidase inhibitors .
    • 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM and 15.6 ± 0.2 lM, respectively .
  • Histone Deacetylase 6 (HDAC6) Inhibitors

    • A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
    • Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
    • Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
  • Cytotoxicity

    • In a study, compound G, which was designed and synthesized with the quinazoline-4-(3H)-one as the cap group, exhibited more potent cytotoxicity and HDAC inhibitory activity (IC50 = 370 nM) .
  • α-Glucosidase Inhibitory Activity

    • 2-(4-bromophenyl)-quinazolin-4(3H)-one exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM .
  • Histone Deacetylase 6 (HDAC6) Inhibitors

    • A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
    • Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
    • Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
  • Cytotoxicity

    • In a study, compound G, which was designed and synthesized with the quinazoline-4-(3H)-one as the cap group, exhibited more potent cytotoxicity and HDAC inhibitory activity (IC50 = 370 nM) .
  • α-Glucosidase Inhibitory Activity

    • 2-(4-bromophenyl)-quinazolin-4(3H)-one exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM .

Future Directions

The future directions for the research on 2-(4-bromophenyl)quinazoline-4(3H)-thione could involve further exploration of its biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, more research could be conducted to investigate its synthesis methods and to optimize its physical and chemical properties .

properties

IUPAC Name

2-(4-bromophenyl)-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVNTQJXOEFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366621
Record name 2-(4-bromophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-bromophenyl)quinazoline-4(3H)-thione

CAS RN

100527-50-2
Record name 2-(4-bromophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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